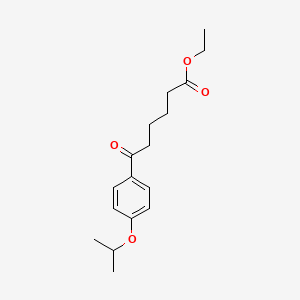

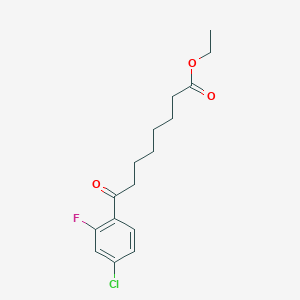

Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

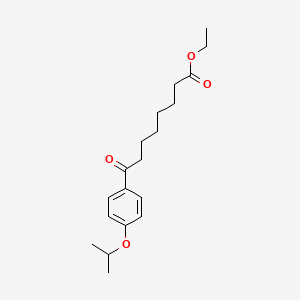

Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate . These compounds share common features such as the presence

Scientific Research Applications

Synthesis and Chemical Properties

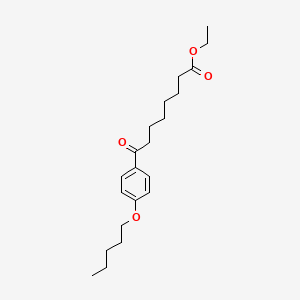

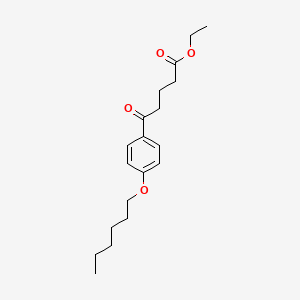

- Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate has been used in various synthetic processes. For instance, a NADH-dependent carbonyl reductase capable of efficiently reducing ethyl 8-chloro-6-oxooctanoate (a related compound) to ethyl (S)-8-chloro-6-hydroxyoctanoate, a chiral precursor for the synthesis of (R)-α-lipoic acid, was identified from Rhodococcus sp. (Chen et al., 2014).

- The compound has also been used in the synthesis of various other chemical structures, demonstrating its versatility as a chemical intermediate. For instance, its structural analogs have been synthesized and analyzed using synchrotron X-ray powder diffraction (Gündoğdu et al., 2017).

Application in Drug Synthesis

- Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate and its derivatives have been used as intermediates in the synthesis of various biologically active compounds. For example, a study detailed the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for anticancer drugs (Zhang et al., 2019).

Role in Biological Studies

- Some derivatives of Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate have been investigated for their biological activities. For example, Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, a related compound, was synthesized and found to have high affinity for central benzodiazepine receptors and showed potential as an antianxiety agent (Anzini et al., 2008).

properties

IUPAC Name |

ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClFO3/c1-2-21-16(20)8-6-4-3-5-7-15(19)13-10-9-12(17)11-14(13)18/h9-11H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQICYLOVZVTMOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.